DMT-5-Methyl-dC(ac) Phosphoramidite

Übersicht

Beschreibung

DMT-5-Methyl-dC(ac) Phosphoramidite, also known as 5-Methyl-dC(ac) amidite, is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxycytidine (dC) with a methyl group at the 5-position and an acetyl group protecting the amino group. This compound is crucial in the field of molecular biology and genetic research due to its role in the synthesis of modified DNA sequences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DMT-5-Methyl-dC(ac) Phosphoramidite involves several steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.

Methylation: The 5-position of the cytosine ring is methylated using a methylating agent.

Acetylation: The amino group at the 4-position is protected by acetylation.

Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%).

Analyse Chemischer Reaktionen

Types of Reactions

DMT-5-Methyl-dC(ac) Phosphoramidite undergoes several types of chemical reactions:

Oxidation: The phosphoramidite group can be oxidized to a phosphate group.

Deprotection: The DMT and acetyl groups can be removed under acidic and basic conditions, respectively.

Coupling: It can couple with other nucleosides to form oligonucleotides.

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Deprotection: Trichloroacetic acid for DMT removal and ammonia for acetyl removal.

Coupling: Tetrazole or other activators in anhydrous conditions.

Major Products

Oligonucleotides: The primary product formed from the coupling reactions.

Deprotected nucleosides: Formed after the removal of protecting groups.

Wissenschaftliche Forschungsanwendungen

DMT-5-Methyl-dC(ac) Phosphoramidite is widely used in various scientific research applications:

Chemistry: Synthesis of modified oligonucleotides for studying DNA-protein interactions.

Biology: Used in the creation of methylated DNA sequences to study epigenetic modifications.

Medicine: Development of antisense oligonucleotides for therapeutic purposes.

Industry: Production of high-affinity PCR primers and probes for diagnostic applications.

Wirkmechanismus

The mechanism by which DMT-5-Methyl-dC(ac) Phosphoramidite exerts its effects involves:

Enhanced binding: The methyl group at the 5-position increases the binding affinity of the oligonucleotide to its complementary strand by stabilizing the duplex structure.

Increased duplex stability: The hydrophobic nature of the methyl group helps eliminate water molecules from the duplex, further stabilizing the structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DMT-dC(ac) Phosphoramidite: Similar structure but without the methyl group at the 5-position.

DMT-dC(bz) Phosphoramidite: Uses a benzoyl group for protection instead of an acetyl group.

DMT-dG(dmf) Phosphoramidite: A guanine derivative with different protecting groups.

Uniqueness

DMT-5-Methyl-dC(ac) Phosphoramidite is unique due to its methyl group at the 5-position, which enhances binding and stability of the resulting oligonucleotides. This makes it particularly useful in applications requiring high-affinity binding and stability, such as in the development of therapeutic oligonucleotides and diagnostic probes.

Biologische Aktivität

DMT-5-Methyl-dC(ac) Phosphoramidite is a modified nucleoside used primarily in the synthesis of oligonucleotides, particularly those involved in epigenetic studies and therapeutic applications. This compound has garnered attention for its biological activity, particularly in relation to DNA methylation and demethylation processes, which are crucial for gene regulation and expression.

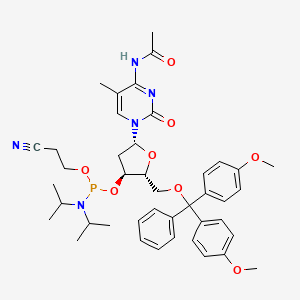

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C42H52N5O8P. It is a phosphoramidite derivative of 5-methyl-2'-deoxycytidine, which incorporates a dimethoxytrityl (DMT) protecting group at the 5' position and an acetyl group at the 4-position of the cytosine base. This modification enhances its stability during oligonucleotide synthesis and contributes to its biological functionality.

The biological activity of this compound is primarily linked to its role in DNA methylation. Methylation of cytosine residues in DNA is a critical epigenetic modification that regulates gene expression. The incorporation of 5-methyl-dC into oligonucleotides allows researchers to study the effects of methylation on gene function, cellular differentiation, and disease processes.

Key Mechanisms:

- Methylation : The addition of a methyl group to cytosine residues can inhibit transcription by altering chromatin structure.

- Demethylation : Enzymes such as Ten-Eleven Translocation (TET) proteins can convert 5-methyl-dC into hydroxymethylcytosine (5-hmC), which is associated with active gene expression and developmental processes .

Epigenetic Regulation

Research indicates that 5-methyl-dC plays a significant role in regulating genes involved in various biological processes, including embryonic development, neurogenesis, and cancer progression. For instance, studies have shown that aberrant methylation patterns are often observed in tumors, suggesting a link between DNA methylation and cancer biology .

Therapeutic Applications

This compound has potential therapeutic applications in gene therapy and cancer treatment. By incorporating this phosphoramidite into oligonucleotides, researchers can design sequences that specifically target methylated genes for reactivation or silencing. This approach has been explored in several studies:

- Cancer Therapy : Oligonucleotides containing DMT-5-Methyl-dC have been used to restore expression of tumor suppressor genes by targeting their methylated promoters.

- Neurodevelopmental Studies : Investigations into the role of 5-hmC generated from 5-methyl-dC have highlighted its importance in neuronal differentiation and cognitive function .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUQEQDYBKCNTE-CMFYRTQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.